2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of structural elements. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the pyridazinyl moiety contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with a trifluoromethylating agent under controlled conditions.
Cyclization: The pyridazinyl intermediate undergoes cyclization with a suitable amine to form the octahydropyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be carried out to modify the pyridazinyl or pyrrolo core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl or pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyridazinyl and pyrrolo cores can facilitate interactions with active sites or binding pockets. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: can be compared with other compounds featuring trifluoromethyl groups or pyridazinyl moieties, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C18H15F3N4O2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-benzyl-2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-6-7-15(23-22-14)24-9-12-13(10-24)17(27)25(16(12)26)8-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2 |
InChI Key |
YOYUSEYHUAAQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NN=C(C=C3)C(F)(F)F)C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.